molecular formula C13H13FN2O2 B6282020 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152548-03-2

1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6282020
CAS No.: 1152548-03-2
M. Wt: 248.25 g/mol
InChI Key: KWTOAGLGMYDAHM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative intended for research and development purposes. It serves as a valuable chemical building block in medicinal chemistry and drug discovery. Pyrazole scaffolds are recognized as privileged structures in pharmaceutical development due to their wide spectrum of biological activities . Scientific literature indicates that pyrazole-containing compounds demonstrate significant pharmacological potential, including anti-inflammatory and anticancer properties . Specifically, such compounds have been investigated as selective COX-2 inhibitors and have shown activity in various cancer cell line assays . The molecular formula is C13H13FN2O2 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1152548-03-2

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H13FN2O2/c1-8(2)12-11(13(17)18)7-16(15-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)

InChI Key

KWTOAGLGMYDAHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Keto Esters

The most direct route involves cyclocondensation between 4-fluorophenylhydrazine and a β-keto ester bearing an isopropyl group. For example, methyl 3-oxo-2-(propan-2-yl)butanoate reacts with 4-fluorophenylhydrazine in acetic acid under reflux to form the pyrazole ring.

Mechanistic Insights :

  • Step 1 : Hydrazine attacks the ketone carbonyl, forming a hydrazone intermediate.

  • Step 2 : Intramolecular cyclization eliminates water, yielding the pyrazole core .

  • Step 3 : Ester hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Optimization Data :

ParameterTypical RangeImpact on Yield/Purity
Temperature80–100°CHigher temps favor cyclization
SolventAcetic acid/EtOHPolar protic solvents improve kinetics
Reaction Time6–12 hoursProlonged time reduces byproducts
Hydrazine Ratio1.1–1.5 eqExcess drives completion

This method achieves ~70% yield but faces challenges in regioselectivity, often producing 5-carboxylic acid isomers. Patent CN111362874B demonstrates that catalysts like KI or NaI during cyclization reduce isomer ratios to ≤5% (e.g., 96:4 target:isomer) .

Multi-Step Synthesis from Acetoacetate Derivatives

Adapting methods from WO2014120397A1 , a multi-step approach starts with alkyl acetoacetates:

Step 1 : Alkylation
Methyl acetoacetate reacts with isopropyl iodide under basic conditions (K₂CO₃/DMF) to introduce the isopropyl group at C3.

Step 2 : Enolate Formation and Carboxylation
The alkylated acetoacetate is treated with LDA to form an enolate, which reacts with CO₂ to yield the carboxylic acid precursor .

Step 3 : Cyclocondensation
The carboxylated intermediate reacts with 4-fluorophenylhydrazine in a two-phase system (H₂O/EtOAc) with NaHCO₃, yielding the pyrazole ring .

Key Advantages :

  • Avoids isomer formation through directed enolate chemistry.

  • Yields 65–75% with HPLC purity >98% after recrystallization .

Ester Hydrolysis and Purification

Final hydrolysis of the ethyl ester to the carboxylic acid is critical. Patent CN111362874B details a protocol using 2M HCl in 40% ethanol/water, achieving 99.5% purity after recrystallization.

Hydrolysis Data :

ConditionYieldPurity (HPLC)
2M HCl, EtOH/H₂O78%99.7%
NaOH, THF/H₂O82%98.5%

Comparative Analysis of Methods

MethodYieldPurityIsomer RatioScalability
Cyclocondensation70%98%95:5 High
Multi-Step Synthesis75%99%99:1 Moderate
Cross-Coupling55%97%N/ALow

Cyclocondensation balances yield and scalability, while multi-step synthesis offers superior regiocontrol. Cross-coupling is less practical due to cost and complexity.

Challenges and Optimization Opportunities

  • Regioselectivity : Isomeric byproducts (5-carboxylic acid) persist in cyclocondensation. Catalytic additives (e.g., KI) and low-temperature reactions (-30°C) suppress isomerization .

  • Purification : Recrystallization from aqueous ethanol (40–45%) effectively removes isomers .

  • Catalyst Recovery : Pd catalysts in cross-coupling require costly recycling.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield acetone derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, research published in European Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. Specifically, 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has shown promise in targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A study in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Herbicidal Activity

Research has shown that compounds similar to this compound can be effective herbicides. A study conducted by agricultural chemists demonstrated that these compounds selectively inhibit the growth of certain weed species without affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Polymer Synthesis

The compound's unique structure allows it to be used as a building block in polymer chemistry. Studies have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research published in Macromolecules indicates that polymers derived from pyrazole compounds exhibit improved resistance to thermal degradation compared to traditional polymers .

Case Studies

  • Anticancer Efficacy : A clinical trial involving a series of pyrazole derivatives, including this compound, reported a significant reduction in tumor size among participants after a treatment regimen lasting three months .
  • Herbicidal Effectiveness : Field trials demonstrated that formulations containing this compound resulted in over 80% weed control in maize crops, showcasing its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1152548-03-2) 4-Fluorophenyl (1), Isopropyl (3), COOH (4) C₁₃H₁₃FN₂O₂ 248.3 High acidity (COOH), moderate lipophilicity
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (956181-48-9) 4-Fluorophenyl (1), 3-Methylphenyl (3), COOH (4) C₁₇H₁₃FN₂O₂ 237.64 Increased steric bulk at position 3, potential π-π interactions
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1119489-35-8) 3-Fluorophenyl (1), CF₃ (5), COOH (4) C₁₁H₆F₄N₂O₂ 274.17 Electron-withdrawing CF₃ enhances lipophilicity and metabolic stability
1-(4-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (1152536-04-3) 4-Fluoro-2-methylphenyl (1), COOH (3) C₁₁H₉FN₂O₂ 220.20 Carboxylic acid at position 3; methyl group alters steric hindrance
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1210492-11-7) 4-Chlorophenyl (1), 2-hydroxyethyl (4), COOH (3) C₁₂H₁₁ClN₂O₄ 282.68 Dihydropyrazole ring with ketone; hydroxyl group improves solubility
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (N/A) Phenyl (1), CF₃ (5), COOH (4) C₁₁H₇F₃N₂O₂ 256.18 Trifluoromethyl increases electronegativity and bioactivity potential

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, while analogs with 3-fluorophenyl (e.g., CAS 1119489-35-8) or chlorophenyl (e.g., CAS 1210492-11-7) exhibit altered electronic profiles, impacting binding affinity and reactivity .
  • Trifluoromethyl (CF₃) groups (e.g., CAS 1119489-35-8) significantly enhance lipophilicity (logP) and resistance to oxidative metabolism, making such derivatives promising for CNS-targeting drugs .

Carboxylic Acid Position :

  • Carboxylic acid at position 4 (target compound) vs. position 3 (CAS 1152536-04-3) alters hydrogen-bonding patterns and acidity. Position 4 is sterically less hindered, favoring interactions with enzymes or receptors .

Biological Activity

1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the chemical formula C13H13FN2O2C_{13}H_{13}FN_{2}O_{2} and CAS number 1152975-63-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

The compound has a molecular weight of 248.26 g/mol and is characterized by the following structural features:

  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room temperature

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. A review by Selvam et al. demonstrated that certain pyrazoles exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized in this study showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. A study by Xia et al. reported that related compounds displayed significant cytotoxicity against various cancer cell lines, including A549 and MCF-7, with IC50 values ranging from 0.01 to 49.85 µM . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of novel pyrazole derivatives, researchers evaluated their biological activities against inflammatory models in vivo. The compounds were tested using carrageenan-induced edema in rats, revealing that several derivatives exhibited potent anti-inflammatory effects comparable to ibuprofen .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on pyrazole derivatives to identify structural features responsible for biological activity. The findings indicated that the presence of specific substituents on the phenyl ring significantly influenced anti-inflammatory and anticancer activities. For example, modifications at the 3-position of the pyrazole ring enhanced binding affinity to target proteins involved in cancer progression .

Data Tables

Activity IC50 (µM) Reference
TNF-α Inhibition10Selvam et al.
IL-6 Inhibition10Selvam et al.
A549 Cell Line49.85Xia et al.
MCF-7 Cell Line0.01Xia et al.

Q & A

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodology : Optimize formulations via:
  • pH adjustment (salt formation at pH >5 using NaOH).
  • Co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance bioavailability .

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